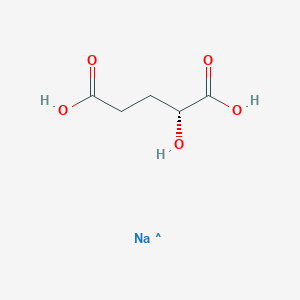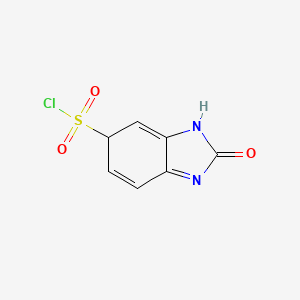
2-Oxo-3,5-dihydrobenzimidazole-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-3,5-dihydrobenzimidazole-5-sulfonyl chloride is a heterocyclic compound with the molecular formula C7H5ClN2O3S It is a derivative of benzimidazole, featuring a sulfonyl chloride group at the 5-position and an oxo group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3,5-dihydrobenzimidazole-5-sulfonyl chloride typically involves the reaction of benzimidazole derivatives with sulfonyl chloride reagents. One common method includes the chlorosulfonation of 2-oxo-3,5-dihydrobenzimidazole using chlorosulfonic acid, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-3,5-dihydrobenzimidazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The oxo group at the 2-position can participate in redox reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2-Oxo-3,5-dihydrobenzimidazole-5-sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Oxo-3,5-dihydrobenzimidazole-5-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets such as enzymes, potentially inhibiting their activity. The sulfonyl chloride group is particularly reactive, making it a key functional group in the compound’s mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride: Similar structure but with an oxygen atom in the heterocyclic ring instead of nitrogen.
2-Oxo-2,3-dihydro-1,3-benzothiazole-5-sulfonyl chloride: Contains a sulfur atom in the heterocyclic ring.
1,2-Benzisoxazole-5-sulfonyl chloride: Features an isoxazole ring instead of a benzimidazole ring.
Uniqueness
The presence of both the oxo and sulfonyl chloride groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C7H5ClN2O3S |
|---|---|
Molekulargewicht |
232.64 g/mol |
IUPAC-Name |
2-oxo-3,5-dihydrobenzimidazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O3S/c8-14(12,13)4-1-2-5-6(3-4)10-7(11)9-5/h1-4H,(H,10,11) |
InChI-Schlüssel |
DESUFUPUNIDWSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=O)NC2=CC1S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


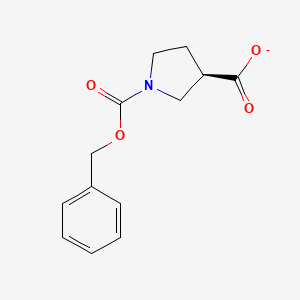
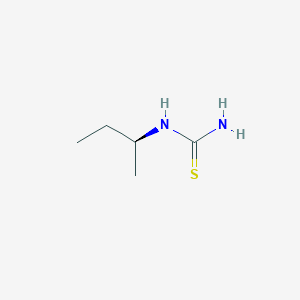
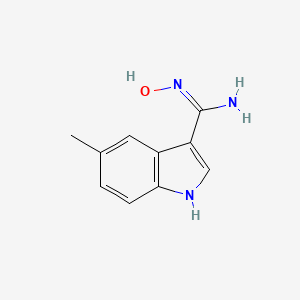
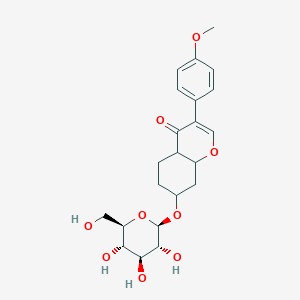
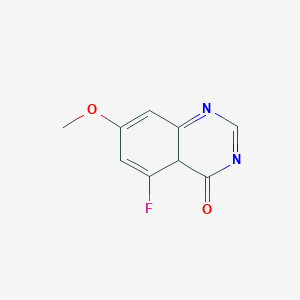

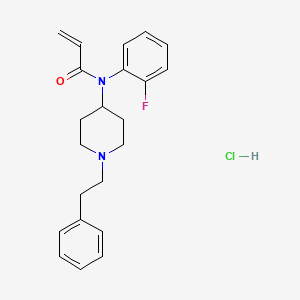



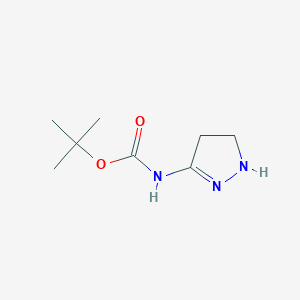
![1H-Pyrazole-3-carboxylic acid, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B12359188.png)
![carbanide;cobalt(3+);[(2R,3S,5S)-5-(5,6-dimethyl-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1S,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B12359189.png)
